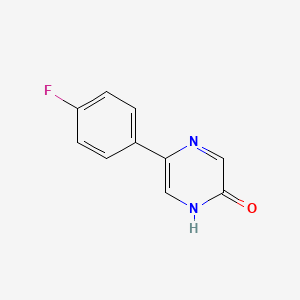
2(1H)-Pyrazinone, 5-(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is a heterocyclic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyrazin-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazin-2-ol ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
科学的研究の応用
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazine ring structure and are used in optical applications due to their tunable photophysical properties.
Pyrazolo[3,4-d]pyrimidine: This compound is known for its cytotoxic activities and potential as a cancer therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives are studied for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s binding affinity to biological targets and improve its stability and solubility in various solvents .
特性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChIキー |
CGPWKPWQRYVINE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















